Cas no 1392219-01-0 ((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

(4S)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral small molecule featuring a fluorine-substituted benzopyran scaffold. The (4S)-configuration ensures stereochemical precision, making it valuable for enantioselective synthesis and pharmacological studies. The fluorine substitution enhances metabolic stability and bioavailability, while the hydrochloride salt improves solubility for formulation applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing CNS-active agents due to its benzopyran core. Its well-defined structure and high purity make it suitable for structure-activity relationship (SAR) studies and targeted drug discovery. The hydrochloride form ensures consistent handling and storage stability, supporting reliable experimental reproducibility.
(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride structure
1392219-01-0 structure
Product Name:(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS No:1392219-01-0
MF:C9H11ClFNO
MW:203.641144990921
CID:4596490
PubChem ID:72943050
Update Time:2025-08-04

(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4S)-8-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE
    • (S)-8-Fluorochroman-4-ylamine hydrochloride
    • (S)-8-Fluorochroman-4-aminehydrochloride
    • (S)-8-Fluorochroman-4-amine hydrochloride
    • TS-02895
    • AKOS022179799
    • CS-0309219
    • EN300-169938
    • (S)-8-Fluorochroman-4-ylamine hydrochloride
    • (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
    • 1392219-01-0
    • N13139
    • (4S)-8-FLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HCL
    • MFCD21603781
    • (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
    • Inchi: 1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m0./s1
    • InChI Key: CDKWCMPLLLFKBM-QRPNPIFTSA-N
    • SMILES: C1OC2=C(F)C=CC=C2[C@@H](N)C1.[H]Cl

Computed Properties

  • Exact Mass: 203.0513198g/mol
  • Monoisotopic Mass: 203.0513198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Security Information

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Additional information on (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: A Comprehensive Overview

The compound (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 1392219-01-0) is a structurally unique and biologically active molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential therapeutic applications. The benzopyran core of this molecule is further substituted with a fluorine atom at the 8-position and an amine group at the 4-position, making it a promising candidate for drug development.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability. The presence of the fluorine atom in this compound not only contributes to its structural uniqueness but also enhances its ability to interact with biological targets. This makes (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride a valuable tool for exploring novel therapeutic strategies.

The synthesis of this compound involves a multi-step process that combines principles of organic synthesis and stereochemistry. Researchers have employed various methodologies, including asymmetric catalysis, to achieve the desired stereochemistry at the 4S position. The use of chiral auxiliaries and enantioselective reactions has been pivotal in ensuring the high enantiomeric excess required for pharmacological studies. These advancements in synthetic chemistry have significantly contributed to the scalability and reproducibility of this compound's synthesis.

From a pharmacological perspective, (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has demonstrated potent activity in several biological assays. Preclinical studies have shown that this compound exhibits selective inhibition against certain enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) makes it particularly appealing for central nervous system (CNS) applications. Recent findings suggest that it may also possess anti-inflammatory properties, further broadening its potential therapeutic applications.

One of the most exciting developments involving this compound is its potential role in treating neurological disorders. Researchers have reported that (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can modulate key signaling pathways involved in neuronal protection and regeneration. For instance, it has been shown to enhance neurotrophic factor expression, which is critical for maintaining neuronal health and function. These findings underscore its potential as a novel therapeutic agent for conditions such as Parkinson's disease and stroke.

In addition to its pharmacological properties, this compound has also been studied for its safety profile. Toxicological evaluations have indicated that it exhibits low toxicity at therapeutic doses, making it a favorable candidate for further clinical development. However, ongoing studies are focused on optimizing its pharmacokinetic properties to enhance its efficacy and reduce potential side effects.

The development of (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4

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